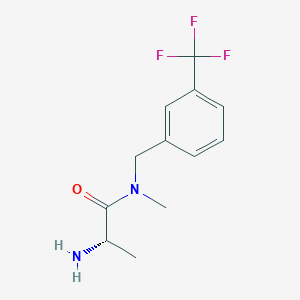

(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-8(16)11(18)17(2)7-9-4-3-5-10(6-9)12(13,14)15/h3-6,8H,7,16H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVABGVKEOYGBFS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H13F3N2O

- CAS Number : 186386-95-8

This compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals by improving their lipophilicity and metabolic stability.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. The compound has been evaluated using the maximal electroshock (MES) seizure test in animal models.

Case Study: Anticonvulsant Efficacy

In a study comparing various propionamide derivatives, it was found that this compound showed promising results with an effective dose (ED50) comparable to established anticonvulsants like phenobarbital. The ED50 value was reported to be around 79 mg/kg in mice, indicating its potential as a therapeutic agent for seizure disorders .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Its structural similarities with other known antimicrobial agents suggest it may inhibit bacterial growth.

The proposed mechanism involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. The trifluoromethyl group may enhance the binding affinity to target proteins, thus increasing potency against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the trifluoromethyl group and the benzyl moiety in enhancing biological activity. Modifications in these regions can lead to variations in potency and selectivity against specific pathogens or seizure models.

| Compound Structure | ED50 (mg/kg) | Activity Type |

|---|---|---|

| This compound | 79 | Anticonvulsant |

| Benzyl derivatives | 22-30 | Anticonvulsant |

| Other propionamides | Varies | Antimicrobial |

Research Findings

- Anticonvulsant Studies : The compound's efficacy was validated through multiple studies showing its ability to protect against seizures in rodent models, with a notable safety profile compared to traditional antiepileptics .

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

- Mechanistic Insights : Further biochemical studies are required to elucidate the exact molecular targets and pathways affected by this compound, particularly in relation to its anticonvulsant and antimicrobial mechanisms .

Scientific Research Applications

Anticonvulsant Activity

Recent research has highlighted the potential anticonvulsant properties of compounds related to (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide. A focused series of alaninamide derivatives demonstrated significant activity in mouse seizure models, suggesting that modifications to the structure can enhance therapeutic efficacy against seizures .

- Case Study : In a study evaluating various derivatives, specific compounds exhibited robust protection in maximal electroshock (MES) tests, indicating their potential as broad-spectrum anticonvulsants.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. Studies involving derivatives of similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Schizosaccharomyces pombe.

- Case Study : Compounds derived from tetrasubstituted alkenes containing similar motifs were tested against pathogens, revealing some compounds with strong antifungal activity.

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Conclusion and Future Directions

This compound holds promise as a versatile compound in medicinal chemistry, particularly for its anticonvulsant and antimicrobial properties. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action through advanced pharmacological studies.

Comparison with Similar Compounds

Structural Modifications and Key Variations

The following table compares the target compound with structurally related propionamide derivatives:

A. Benzyl Ring Substituents

- Nitro (3-NO₂): The electron-withdrawing nitro group may enhance hydrogen-bonding interactions but could reduce metabolic stability due to susceptibility to reduction .

- Cyano (3-CN): Introduces polarity while maintaining moderate lipophilicity, often used to balance solubility and membrane permeability .

B. N-Substituent Modifications

- N-Methyl vs.

- Heteroaromatic and Cyclopropyl Groups : Modifications like pyridazinyl or cyclopropyl (e.g., CAS 5419-98-7) may enhance solubility or introduce conformational constraints .

C. Stereochemistry

The (S)-configuration at the 2-amino position is conserved across analogs, preserving chiral recognition in biological systems (e.g., opioid receptor binding in enkephalin derivatives) .

Preparation Methods

Chiral Pool Synthesis from (S)-Serine

(S)-Serine serves as a chiral starting material due to its inherent stereocenter. The synthetic pathway involves:

-

Protection of the amino group : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced to prevent undesired side reactions.

-

Methylation of the hydroxyl group : The serine hydroxyl is converted to a methoxy group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium hydroxide.

-

Coupling with 3-trifluoromethyl-benzylamine : Activated esters or carbodiimide-based coupling reagents (e.g., EDCI/HOBt) facilitate amide bond formation.

For example, in a protocol adapted from, (S)-serine is first protected with Boc anhydride, methylated with dimethyl sulfate, and then coupled to 3-trifluoromethyl-benzylamine using HOBt and EDCI in dichloromethane. The Boc group is subsequently removed via acidolysis with trifluoroacetic acid (TFA).

Resolution of Racemic Mixtures

Racemic 2-amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide can be resolved using chiral auxiliaries or chromatography:

-

Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a precursor ester.

-

Diastereomeric salt formation : Tartaric acid derivatives form crystalline salts with the (S)-enantiomer, enabling mechanical separation.

Coupling Reactions and Reagent Optimization

The amide bond formation between 3-trifluoromethyl-benzylamine and (S)-N-methyl-2-aminopropionamide is critical. Common coupling strategies include:

Carbodiimide-Mediated Coupling

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF achieve yields of 70–85%. Side reactions, such as epimerization, are minimized at 0–5°C.

Typical Conditions :

| Reagent | Equivalents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| EDCI/HOBt | 1.2/1.1 | DCM | 0°C → RT | 82% |

| DCC/HOAt | 1.5/1.0 | DMF | RT | 78% |

Mixed Carbonate Activation

Methyl chloroformate activates the carboxylic acid moiety of (S)-N-methyl-2-aminopropionamide, forming a reactive mixed carbonate intermediate. Subsequent reaction with 3-trifluoromethyl-benzylamine proceeds at 25°C in THF, yielding 88% product.

Stereochemical Control and Byproduct Mitigation

Maintaining the (S)-configuration requires stringent conditions:

-

Low-temperature reactions : Coupling at ≤5°C reduces racemization.

-

Inert atmosphere : Nitrogen or argon prevents oxidative degradation of intermediates.

-

Purification via crystallization : Ethyl acetate/heptane mixtures yield enantiomerically pure product (≥99% ee).

Common byproducts include:

-

N-Methylated impurities : Over-alkylation is suppressed using stoichiometric methylating agents.

-

Trifluoromethyl-group hydrolysis : Anhydrous solvents (e.g., THF, DCM) prevent decomposition.

Analytical Characterization

Final product validation employs:

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiopurity.

-

NMR : Distinct signals for the trifluoromethyl group (δ −63 ppm in NMR) and methylamide protons (δ 2.8–3.1 ppm in NMR).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis adopts continuous flow reactors to enhance reproducibility:

-

Continuous hydrogenation : 5% Pd/C in isopropanol at 40–45°C under 50–100 psi H.

-

In-line purification : Simulated moving bed (SMB) chromatography separates enantiomers with >99.5% purity.

Emerging Methodologies

Recent advances include:

Q & A

Q. What synthetic strategies ensure enantiomeric control during the preparation of (S)-2-Amino-N-methyl-N-(3-trifluoromethyl-benzyl)-propionamide?

Methodological Answer:

- Chiral Auxiliaries/Catalysts : Utilize enantioselective synthesis with chiral catalysts (e.g., Sharpless asymmetric aminohydroxylation) or chiral auxiliaries to direct stereochemistry at the α-amino position.

- Trifluoromethylation : Introduce the 3-trifluoromethyl-benzyl group via cross-coupling reactions (e.g., Ullmann coupling) or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) .

- Purification : Confirm enantiomeric purity (≥96% ee) using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. Which analytical techniques are optimal for structural confirmation and enantiomeric purity assessment?

Methodological Answer:

- NMR Spectroscopy : Assign stereochemistry using 2D NOESY or ROESY to detect spatial proximity of the benzyl and methyl groups. Coupling constants (J-values) in -NMR can confirm conformational rigidity .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction using SHELXL for refinement .

- Chiral HPLC : Quantify enantiomeric excess with a mobile phase of hexane/isopropanol (90:10) and a flow rate of 1.0 mL/min .

Q. Table 1: Analytical Techniques for Structural Characterization

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity quantification | High sensitivity, reproducibility | Requires chiral stationary phase |

| X-ray Crystallography | Absolute configuration determination | Definitive structural proof | Requires high-quality crystals |

| -NMR | Stereochemical assignment | Non-destructive, rapid | Limited resolution for complex mixtures |

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects overlooked in rigid docking. Use AMBER or GROMACS for trajectory analysis .

- Binding Assay Optimization : Validate computational models with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics .

- Synchrotron Crystallography : Resolve ligand-receptor interactions at high resolution (<1.5 Å) to refine docking poses .

Q. What experimental designs enhance structure-activity relationship (SAR) studies for the trifluoromethyl-benzyl moiety?

Methodological Answer:

- Analog Synthesis : Synthesize derivatives with substituent variations (e.g., CF → Cl, OCH) on the benzyl ring to assess electronic and steric effects .

- Functional Assays : Test analogs in cell-based assays (e.g., cAMP accumulation for GPCR targets) or enzymatic inhibition assays (IC determination) .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. How can metabolic stability discrepancies between in vitro and in vivo models be addressed?

Methodological Answer:

- Multi-Species Liver Microsomes : Compare metabolic rates across human, rat, and mouse microsomes to identify species-specific liabilities .

- LC-MS Metabolite ID : Use high-resolution mass spectrometry (HRMS) to characterize Phase I/II metabolites and identify metabolic hotspots .

- Stable Isotope Labeling : Track -labeled compound in vivo to quantify clearance pathways .

Q. Table 2: Key Considerations for Metabolic Studies

| Factor | Experimental Approach | Relevance |

|---|---|---|

| Enzyme Kinetics | Michaelis-Menten analysis (V, K) | Predicts dose-dependent metabolism |

| CYP Inhibition | Co-incubation with CYP450 inhibitors (e.g., ketoconazole) | Identifies major metabolizing enzymes |

| Biliary Excretion | Cannulated rodent models | Assesses hepatic clearance |

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay formats (e.g., cell-free vs. cell-based)?

Methodological Answer:

- Membrane Permeability Testing : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion, which may explain discrepancies in cell-based assays .

- Protein Binding Corrections : Adjust IC values for serum protein binding using equilibrium dialysis .

- Orthogonal Assays : Validate findings with orthogonal methods (e.g., radioligand binding vs. functional calcium flux assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.